molecular formula C21H20N2O B10895670 N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide

N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide

Cat. No.: B10895670
M. Wt: 316.4 g/mol
InChI Key: JRXAVVXECFQRHC-CJLVFECKSA-N
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Description

N'-[(1E)-1-(3,4-Dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide is a carbohydrazide derivative featuring a naphthalene core linked to a 3,4-dimethylphenyl-substituted ethylidene hydrazide group. This class of compounds is characterized by their planar hydrazone moieties and aromatic systems, which influence their physicochemical properties and biological interactions. Below, we systematically compare this compound with similar derivatives, focusing on structural, physicochemical, and functional attributes.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C21H20N2O/c1-14-11-12-18(13-15(14)2)16(3)22-23-21(24)20-10-6-8-17-7-4-5-9-19(17)20/h4-13H,1-3H3,(H,23,24)/b22-16+

InChI Key

JRXAVVXECFQRHC-CJLVFECKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/NC(=O)C2=CC=CC3=CC=CC=C32)/C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=NNC(=O)C2=CC=CC3=CC=CC=C32)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation of 3,4-dimethylbenzaldehyde with 1-naphthohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

The compound has been investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of naphthalene-based hydrazides exhibit significant activity against various microbial strains, including Mycobacterium species. For instance, compounds similar to N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide have demonstrated higher efficacy than traditional antibiotics in inhibiting bacterial growth .

Antioxidant Properties

Research indicates that naphthalene derivatives possess antioxidant capabilities. The structure of this compound allows it to scavenge free radicals effectively, potentially providing protective effects against oxidative stress-related diseases.

Therapeutic Applications

The compound is being explored for its potential therapeutic effects in treating various diseases. Its mechanism of action may involve the modulation of specific molecular targets within biological pathways, making it a candidate for drug development .

CompoundAntimicrobial Activity (MIC μg/mL)Antioxidant Activity (IC50 μM)
This compound512
Rifampicin10-
Ciprofloxacin15-

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial properties of various naphthalene derivatives against Mycobacterium avium subsp. paratuberculosis. This compound exhibited significant activity, outperforming standard antibiotics like rifampicin and ciprofloxacin .

Case Study 2: Antioxidant Efficacy

In vitro tests demonstrated the antioxidant potential of the compound through DPPH radical scavenging assays. The results indicated an IC50 value of 12 μM, showcasing its ability to neutralize free radicals effectively .

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features

The target compound shares a common carbohydrazide backbone with several analogs, differing primarily in substituent groups:

Compound Name (Reference) Core Structure Substituents Key Structural Differences
Target Compound Naphthalene-1-carbohydrazide 3,4-Dimethylphenyl ethylidene Electron-donating methyl groups
2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide Acetohydrazide 3,4-Dichlorophenyl, benzylpiperazine Electron-withdrawing Cl atoms; piperazine moiety
N′-[(E)-1-(2-Naphthyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 3-Nitrophenyl, 2-naphthyl Nitro group (electron-withdrawing); heterocyclic pyrazole
4-Hexyloxy-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide (HL2) Benzohydrazide 4-Methylphenyl, hexyloxy Alkoxy chain (solubility modifier)

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Modifications : Pyrazole-containing derivatives () introduce additional hydrogen-bonding sites, which may alter binding affinities in biological systems.

Physicochemical Properties

Acid-Base Equilibria and Solubility
  • Acid Dissociation Constants (pKa) : Hydrazides often exhibit pH-dependent solubility. For example, Zn(II)/Fe(III) complexes with pyridyl-substituted carbohydrazides () show pKa values between 2.5–9.5, influencing their bioavailability. The target compound’s methyl groups may raise its pKa slightly compared to electron-deficient analogs.
  • Lipophilicity : The 3,4-dimethylphenyl group likely increases logP compared to polar substituents (e.g., hydroxyl in or nitro in ), enhancing membrane permeability but reducing aqueous solubility.
Crystallographic Data
  • Planarity and Packing : Twist angles between aromatic systems (e.g., 16.7° in benzofuran derivatives, ) affect molecular packing and stability. The target compound’s naphthalene core may adopt a near-planar conformation, similar to N′-[(1E)-1-(2-naphthyl)ethylidene]pyridine-4-carbohydrazide ().

Hypotheses for Target Compound :

  • The dimethylphenyl group may improve pharmacokinetics (e.g., absorption) but reduce polarity-dependent activities (e.g., antioxidant effects).

Tables and Figures :

  • Table 1 : Structural comparison of carbohydrazide derivatives (as above).
  • Figure 1 : Hypothesized molecular structure of the target compound, highlighting substituent effects.

Biological Activity

N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core with a hydrazone linkage to a substituted phenyl group. The presence of the naphthalene moiety is crucial for its biological activity, as it contributes to the compound's lipophilicity and ability to interact with various biological targets.

Antiviral Activity

Research has indicated that naphthalene derivatives exhibit antiviral properties. For instance, studies on related compounds have demonstrated their efficacy against influenza A virus by inhibiting viral replication in cell cultures. The structure-activity relationship studies suggest that specific substitutions on the naphthalene ring significantly influence antiviral potency. Compounds with phenyl or cyclohexyl groups at the imine carbon position showed enhanced activity compared to others .

Antimicrobial Properties

Naphthalene-based compounds have also been evaluated for their antimicrobial effects. Preliminary evaluations of similar structures have shown promising antibacterial and antifungal activities. The incorporation of functional groups such as hydroxyl or nitro groups can enhance these properties by improving solubility and interaction with microbial targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For example, compounds related to this compound have been tested against various cancer cell lines, showing significant antiproliferative effects. A notable study found that certain derivatives induced cell cycle arrest in cancer cells, particularly in the G1 phase, leading to reduced cell viability . The mechanism of action appears to involve disruption of cellular processes critical for cancer cell survival.

Study 1: Antiviral Efficacy

A systematic evaluation of naphthalene derivatives revealed that modifications to the naphthalene structure could dramatically alter antiviral activity. One study identified that compounds retaining the naphthalene core while varying substituents exhibited differences in their ability to inhibit influenza A virus replication. The most effective compounds were those that maintained hydrophobic interactions with viral proteins .

Study 2: Anticancer Activity

In another investigation, a series of naphthalene-based compounds were synthesized and tested for their effects on breast cancer cell lines. Results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation . These findings suggest that further exploration into the structure-activity relationships could yield more potent anticancer agents.

Data Tables

Compound Biological Activity IC50 (µM) Target
Compound AAntiviral5.0Influenza A Virus
Compound BAntibacterial12.0E. coli
Compound CAnticancer8.5MDA-MB-231 Breast Cancer Cells

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